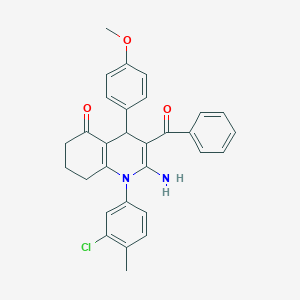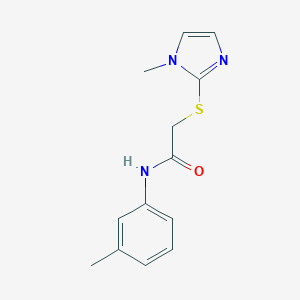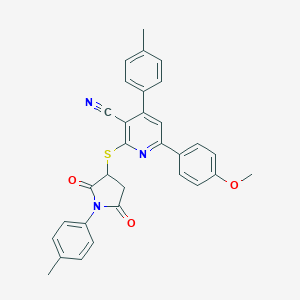
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that belongs to the class of quinolines. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in cells. For example, it has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. The compound has also been shown to exhibit antioxidant activity, which may help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potent pharmacological activity. This makes it a promising compound for the development of new therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One direction is to investigate the compound's potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, the development of new synthetic methods for the compound may help improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 3-chloro-4-methylbenzaldehyde, 4-methoxybenzaldehyde, and 2-aminobenzamide with 1,3-cyclohexanedione in the presence of a catalytic amount of piperidine. The reaction is carried out under reflux conditions in ethanol, and the product is obtained after recrystallization from ethanol.
Scientific Research Applications
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer, anti-inflammatory, and antioxidant activities. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molecular Formula |
C30H27ClN2O3 |
Molecular Weight |
499 g/mol |
IUPAC Name |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O3/c1-18-11-14-21(17-23(18)31)33-24-9-6-10-25(34)27(24)26(19-12-15-22(36-2)16-13-19)28(30(33)32)29(35)20-7-4-3-5-8-20/h3-5,7-8,11-17,26H,6,9-10,32H2,1-2H3 |
InChI Key |
XPOKZKWWZPOBEG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)CCC3)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)CCC3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)CCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![2-{[3-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B304273.png)

![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304278.png)